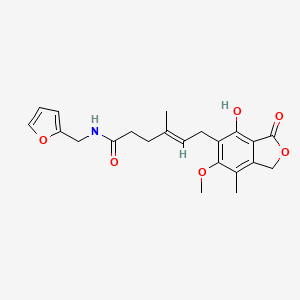![molecular formula C16H14Cl2N4O B12171713 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide](/img/structure/B12171713.png)
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-([1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)-N-(3,5-ジクロロフェニル)ブタンアミドは、トリアゾロピリジン誘導体のクラスに属する合成化合物です。
準備方法
合成経路と反応条件
4-([1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)-N-(3,5-ジクロロフェニル)ブタンアミドの合成は、一般的に、2-ヒドラジノピリジンと置換芳香族アルデヒドを穏やかな条件下で反応させることで行われます。 このワンポット合成は効率的で操作が簡単であり、目的のトリアゾロピリジン誘導体に容易にアクセスできます .
工業生産方法
この化合物の工業生産方法は、文献ではあまりよく記録されていません。 上記のワンポット合成法は、その簡便性と効率性から、工業用アプリケーションにスケールアップすることができます。
化学反応解析
反応の種類
4-([1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)-N-(3,5-ジクロロフェニル)ブタンアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は特定の条件下で酸化されて、対応する酸化物を形成することができます。
還元: 還元反応は、トリアゾロピリジン環または他の官能基を修飾するために実施することができます。
置換: この化合物は、使用される試薬と条件に応じて、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤や求電子剤が含まれます。 反応条件は、目的の変換に応じて異なりますが、一般的には、穏やかな温度から中程度の温度、および適切な溶媒を使用します。
生成される主要な生成物
これらの反応から生成される主要な生成物は、特定の反応の種類によって異なります。 例えば、酸化は酸化物を生成する可能性があり、還元は還元誘導体を生成する可能性があり、置換反応はさまざまな置換トリアゾロピリジン誘導体を生成する可能性があります。
科学研究への応用
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、さまざまな生物活性を持つ生物活性分子としての可能性を示しています。
医学: この化合物は、特に、特定のキナーゼを阻害する能力から、がん研究において治療薬としての可能性が調査されています.
工業: この化合物は、新しい材料や化学プロセスの開発に応用される可能性があります。
化学反応の分析
Types of Reactions
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the triazolopyridine ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution reactions may yield various substituted triazolopyridine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities.
Industry: It may find applications in the development of new materials and chemical processes.
作用機序
4-([1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)-N-(3,5-ジクロロフェニル)ブタンアミドの作用機序は、特定の分子標的との相互作用を伴います。 例えば、この化合物は、増殖や生存を含むさまざまな細胞プロセスに関与するタンパク質であるc-Metキナーゼを阻害することが示されています . この化合物は、キナーゼの活性部位に結合し、その活性を阻害し、それによって生物学的効果を発揮します。
類似化合物の比較
類似化合物
1,2,4-トリアゾロ[4,3-a]ピリジン-3(2H)-オン: この化合物は、トリアゾロピリジンコア構造を共有し、同様の生物活性を示します.
[1,2,4]トリアゾロ[4,3-a]ピラジン誘導体: これらの化合物は、トリアゾロピリジン部分を含んでおり、キナーゼ阻害剤としての可能性が研究されています.
縮合四環式トリス[1,2,4]トリアゾロ[1,3,5]トリアジン:
独自性
4-([1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)-N-(3,5-ジクロロフェニル)ブタンアミドは、その特定の置換パターンと、ジクロロフェニル基の存在により、独特な生物活性和潜在的な治療用途に貢献している可能性があるため、独自性があります。
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: This compound shares the triazolopyridine core structure and exhibits similar biological activities.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also contain the triazolopyridine moiety and have been studied for their potential as kinase inhibitors.
Fused tetracyclic tris[1,2,4]triazolo[1,3,5]triazine:
Uniqueness
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide is unique due to its specific substitution pattern and the presence of the dichlorophenyl group, which may contribute to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C16H14Cl2N4O |
|---|---|
分子量 |
349.2 g/mol |
IUPAC名 |
N-(3,5-dichlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C16H14Cl2N4O/c17-11-8-12(18)10-13(9-11)19-16(23)6-3-5-15-21-20-14-4-1-2-7-22(14)15/h1-2,4,7-10H,3,5-6H2,(H,19,23) |
InChIキー |
ZLGQEXWADNMAQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B12171634.png)
![2-Propanol, 1-[2-(1-methylethyl)phenoxy]-3-[(1,1,3,3-tetramethylbutyl)amino]-](/img/structure/B12171637.png)

![4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B12171646.png)


methanone](/img/structure/B12171662.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12171664.png)

![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B12171672.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12171675.png)
![(4-Hydroxyquinolin-3-yl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B12171676.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12171687.png)
![3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B12171701.png)
